molecular formula C15H12O5 B018129 Naringenin CAS No. 67604-48-2

Naringenin

Cat. No. B018129
CAS RN: 67604-48-2
M. Wt: 272.25 g/mol
InChI Key: FTVWIRXFELQLPI-UHFFFAOYSA-N
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Description

Naringenin is a flavonoid, a type of phytochemical found in high concentrations in citrus fruits, particularly grapefruits, oranges, and other members of the Citrus genus, as well as in tomatoes, bergamot, and other fruits. It exists both in its free form and as glycosides, such as naringin, which upon hydrolysis yields naringenin. Naringenin has attracted considerable scientific interest due to its wide range of pharmacological and biological effects, including antioxidant, anti-inflammatory, antitumor, antibacterial, antiviral, and cardioprotective properties. Despite these potential health benefits, most of the evidence comes from in vitro or animal studies, with clinical studies focusing mainly on bioavailability and specific health effects, such as cardiovascular benefits in compromised patients (Salehi et al., 2019).

Scientific Research Applications

  • Inflammatory Pain and Oxidative Stress : Naringenin can reduce inflammatory pain induced by superoxide anions, potentially through the NO-cGMP-PKG-KATP channel signaling pathway and by inducing the Nrf2/HO-1 pathway (Manchope et al., 2016). It is also known for its antioxidant properties and may be used as a prophylaxis compound in various oxidative stress disorders (Zaidun, Thent, & Latiff, 2018).

  • Cancer Treatment : In the context of lung cancer, nanoemulsions of Naringenin have shown potential in increasing apoptotic cells and cell cycle arrest (Md et al., 2020). It also exhibits anti-cancer activity due to its inhibitory potential against diverse targets (Prakash et al., 2021).

  • Metabolic Disorders : Naringenin has shown benefits in treating obesity, diabetes, hypertension, and metabolic syndrome due to its anti-inflammatory and antioxidant activities (Alam et al., 2014). It also demonstrates an anti-diabetic effect by regulating inflammation in adipocytes and adipose tissue (Yoshida, 2021).

  • Neurodegenerative Diseases : Naringenin has shown efficacy in neurodegenerative diseases and potential therapeutic applications in Alzheimer's and Parkinson's disease (Goyal et al., 2022).

  • Other Applications : It also has various pharmacological activities, useful in conditions like oxidative stress, inflammation, cardiovascular diseases, and neurological disorders (Joshi, Kulkarni, & Wairkar, 2018). Additionally, Naringenin-loaded chitosan-coated nanoemulsions have been found to accelerate wound healing and improve wound construction in experimental animals (Akrawi et al., 2020).

Safety And Hazards

Naringenin is considered toxic and contains a pharmaceutically active ingredient. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVWIRXFELQLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274239
Record name (+/-)-Naringenin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one

CAS RN

67604-48-2, 480-41-1
Record name (±)-Naringenin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name naringenin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34875
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Record name naringenin
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Record name (+/-)-Naringenin
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Record name 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82,400
Citations
W Zeng, L Jin, F Zhang, C Zhang, W Liang - Pharmacological research, 2018 - Elsevier
… Therefore, naringenin may provide modality for the development of … naringenin acts in cells and animal models. Particularly, we will discuss the anti-inflammatory activities of naringenin …
Number of citations: 192 www.sciencedirect.com
B Salehi, PVT Fokou, M Sharifi-Rad, P Zucca… - Pharmaceuticals, 2019 - mdpi.com
… cerevisiae engineered to produce naringenin, solely from glucose using specific naringenin … the naringenin pathway, providing a metabolic chassis for large amounts of naringenin …
Number of citations: 536 www.mdpi.com
S Kiran, P Rohini, P Bhagyasree - Journal of Pharmacognosy …, 2017 - phytojournal.com
… of naringenin are also found in tomatoes and tomato-based products. Fresh tomatoes, especially tomato skin, also contain naringenin chalcone, which is converted to naringenin during …
Number of citations: 111 www.phytojournal.com
MF Ruh, T Zacharewski, K Connor, J Howell… - Biochemical …, 1995 - Elsevier
… , naringenin exhibited weak estrogenic activity. In cells cotreated with 0.1 or 1.0 pM naringenin plus I nM E2, naringenin … The results of these studies confirmed that naringenin is a weak …
Number of citations: 177 www.sciencedirect.com
E Hernández-Aquino, P Muriel - World journal of gastroenterology, 2018 - ncbi.nlm.nih.gov
… Naringenin is safe and acts by targeting multiple proteins. However, it possesses low … been developed to improve naringenin bioavailability. We conclude that naringenin should be …
Number of citations: 268 www.ncbi.nlm.nih.gov
IE Orhan, SF Nabavi, M Daglia… - Current …, 2015 - ingentaconnect.com
… A plethora of evidences ascribes to naringenin antiatherosclerotic effects. Naringenin … data on the anti-atherosclerotic effects of naringenin and its possible mechanisms of action. …
Number of citations: 105 www.ingentaconnect.com
K Patel, GK Singh, DK Patel - Chinese journal of integrative medicine, 2018 - Springer
… Naringenin belongs to the flavanones and is mainly found in … Naringenin is used for the treatments of osteoporosis, cancer … and analytical aspects of naringenin have been presented, …
Number of citations: 199 link.springer.com
FA Pinho-Ribeiro, AC Zarpelon, V Fattori… - …, 2016 - Elsevier
… Despite its well known anti-inflammatory activity, the benefits of using naringenin to reduce inflammatory pain is still unknown. In this study, we investigated the effects of naringenin …
Number of citations: 151 www.sciencedirect.com
R Joshi, YA Kulkarni, S Wairkar - Life sciences, 2018 - Elsevier
… Naringenin describing its structure, physicochemical properties and its therapeutic use in different diseases. This review provides highlights of Naringenin … mechanisms of Naringenin for …
Number of citations: 172 www.sciencedirect.com
RH Moghaddam, Z Samimi, SZ Moradi, PJ Little… - European Journal of …, 2020 - Elsevier
… roles of naringin and naringenin and their mechanisms … naringenin in cardiovascular disease, which may be beneficial for further research and for the design of naringin and naringenin …
Number of citations: 108 www.sciencedirect.com

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